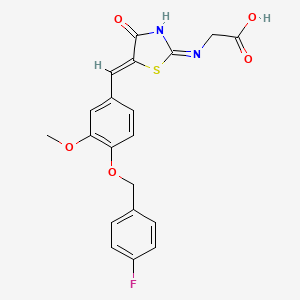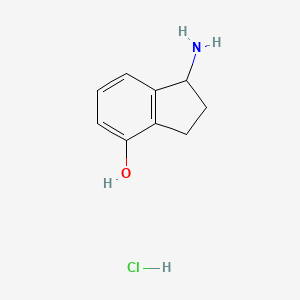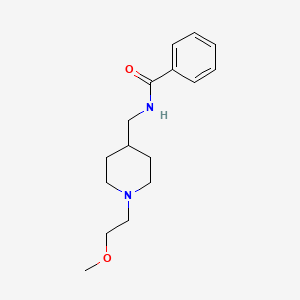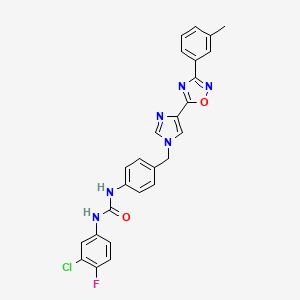
(Z)-2-((5-(4-((4-fluorobenzyl)oxy)-3-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported under both microwave irradiation and conventional conditions . Enzymatic synthesis of fluorinated compounds has also been explored, with the direct formation of the C-F bond by fluorinase being the most effective and promising method .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a fluorobenzyl group, a methoxybenzylidene group, a dihydrothiazol group, and an aminoacetic acid group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. A related compound, (Z)-2-((5-(4-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-3-methylbutanoic acid, has been synthesized using a Knoevenagel condensation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For a related compound, 4-Fluorophenylacetic acid, properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area have been reported .Aplicaciones Científicas De Investigación
Anticancer Applications
Research into similar compounds has demonstrated potential anticancer applications. For instance, derivatives of 4-amino-3-(p-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazoles have been synthesized and evaluated for their anticancer activity against a range of cancer cell lines, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers. These compounds have shown promising results at inhibiting cancer cell growth, suggesting that similar structures could be utilized in anticancer drug development (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antimicrobial and Antifungal Applications
Compounds with structures related to the query have also demonstrated antimicrobial and antifungal activities. For example, Schiff bases derived from benzothiazole and their Zn(II) complexes have shown antibacterial properties against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003). This suggests that compounds with similar functionalities might be explored for developing new antimicrobial agents.
Photodynamic Therapy Applications
Research into novel stable fluorophores and their applications has highlighted the potential use of similar compounds in photodynamic therapy, a treatment method that uses light-sensitive compounds to produce reactive oxygen species and kill cancer cells. Compounds with strong fluorescence in a wide pH range, such as 6-methoxy-4-quinolone derivatives, have been studied for their suitability as fluorescent labeling reagents, implying potential applications in bioimaging and therapy (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Anti-inflammatory and Analgesic Applications
The synthesis of new imidazolyl acetic acid derivatives has been explored for their anti-inflammatory and analgesic activities. Compounds synthesized from similar structures have shown significant potential in reducing inflammation and pain, indicating that the compound may also hold promise in the development of new anti-inflammatory and analgesic drugs (Khalifa & Abdelbaky, 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[(5Z)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5S/c1-27-16-8-13(9-17-19(26)23-20(29-17)22-10-18(24)25)4-7-15(16)28-11-12-2-5-14(21)6-3-12/h2-9H,10-11H2,1H3,(H,24,25)(H,22,23,26)/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNGDYPAZLEDNQ-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NCC(=O)O)S2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NCC(=O)O)S2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2767878.png)




![4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2767884.png)

![N-[4-(2-Methyl-1,3-dioxolan-2-yl)butyl]prop-2-enamide](/img/structure/B2767886.png)
![1-(2-Furylmethyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2767889.png)
![5-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)furan-2-carboxamide](/img/structure/B2767890.png)



![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2767900.png)
